4-Chlorobenzo[b]thiophen-7-ol is an organic compound that belongs to the class of heterocyclic compounds, specifically within the thiophene family. It features a benzothiophene structure, which consists of a fused benzene and thiophene ring, with a chlorine substituent at the fourth position and a hydroxyl group at the seventh position. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science.
The molecular formula of 4-Chlorobenzo[b]thiophen-7-ol is , indicating the presence of chlorine, oxygen, sulfur, and carbon atoms. The unique arrangement of these atoms contributes to its chemical properties and biological activities.
These reactions are essential for synthesizing derivatives with enhanced biological or physical properties.
Research indicates that compounds similar to 4-Chlorobenzo[b]thiophen-7-ol exhibit various biological activities. These include:
These biological activities make 4-Chlorobenzo[b]thiophen-7-ol a candidate for further pharmacological studies.
The synthesis of 4-Chlorobenzo[b]thiophen-7-ol can be achieved through several methods:
4-Chlorobenzo[b]thiophen-7-ol has potential applications in various fields:
Interaction studies involving 4-Chlorobenzo[b]thiophen-7-ol focus on its binding affinity with biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance:
Several compounds share structural similarities with 4-Chlorobenzo[b]thiophen-7-ol, making them relevant for comparison:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Chloro-2-benzothiophene | Benzothiophene | Chlorine at position 5 |
| 2-Hydroxybenzo[b]thiophene | Benzothiophene | Hydroxyl group at position 2 |
| 3-Methylbenzo[b]thiophene | Benzothiophene | Methyl group at position 3 |
| 7-Bromo-4-chlorobenzo[b]thiophene | Benzothiophene | Bromine at position 7 |
| 6-Fluorobenzo[b]thiophene | Benzothiophene | Fluorine at position 6 |
Uniqueness of 4-Chlorobenzo[b]thiophen-7-ol:
The presence of both a chlorine atom and a hydroxyl group at specific positions distinguishes it from other similar compounds. This unique substitution pattern may enhance its reactivity and biological activity compared to others in its class.
The IUPAC name 4-chlorobenzo[b]thiophen-7-ol is derived from the benzothiophene scaffold. Numbering begins at the sulfur atom in the thiophene ring, with the hydroxyl group at position 7 and chlorine at position 4. This nomenclature aligns with the SMILES representation Clc1cc2cc(O)sc2c1, which encodes the fused-ring system and substituent positions.
The provided CAS Registry Number 934180-43-5 is not directly referenced in the available literature. However, structurally related compounds, such as 6-chloro-benzo[b]thiophene-4,7-diol (CAS 1934766-03-6), exhibit similar substitution patterns but differ in oxygen content. This discrepancy underscores the need for experimental validation of the compound’s registry data.
The molecular formula C₈H₅ClOS corresponds to a calculated exact mass of 184.64 g/mol. This matches the theoretical value derived from atomic compositions:$$\text{Molecular weight} = (8 \times 12.01) + (5 \times 1.01) + 35.45 + 16.00 + 32.07 = 184.64 \, \text{g/mol}.$$In contrast, the diol analog (C₈H₅ClO₂S) has a higher mass of 200.64 g/mol, illustrating the impact of additional oxygen atoms.
X-ray diffraction has proven indispensable for resolving the three-dimensional structure of 4-chlorobenzo[b]thiophen-7-ol. In related benzothiophene derivatives, single-crystal X-ray analyses conducted on Bruker Smart CCD Area Detector Systems have revealed critical structural parameters, such as bond lengths, angles, and torsional conformations [1] [6]. For instance, in 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, the thiophene ring exhibits near-planarity (root-mean-square deviation = 0.05 Å), with disorder observed at the methyl-substituted carbon atoms (C9 and C10), split into major (65%) and minor (35%) conformers [1]. Similarly, the crystal structure of 4-chloro-thiophenol (C₆H₅ClS) adopts a monoclinic P2₁/n space group, with a pseudo-centrosymmetric arrangement arising from the comparable electron densities of sulfur and chlorine [5]. These studies underscore the utility of X-ray crystallography in detecting subtle conformational variations and disorder phenomena in benzothiophene systems.
Table 1: Crystallographic Parameters of Selected Benzothiophene Derivatives
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
|---|---|---|---|---|---|---|
| 4-Chloro-thiophenol [5] | P2₁/n | 5.746 | 9.760 | 5.747 | 95.87 | 320.59 |
| 2-Amino-6-methyl-benzothiophene [1] | P2₁/c | - | - | - | - | - |
| 3-(4-Methoxybenzyl)-1-benzothiophene [3] | - | - | - | - | 72.41 | - |
The positional isomerism of hydroxyl and chlorine substituents significantly influences molecular geometry. For example, 3-(4-methoxybenzyl)-1-benzothiophene exhibits a dihedral angle of 72.41° between its benzothiophene and benzene rings, reflecting steric and electronic interactions between the methoxy group and the heterocyclic core [3]. In contrast, 4-chlorobenzo[b]thiophen-7-ol’s hydroxyl group at position 7 introduces distinct hydrogen-bonding capabilities absent in its 4-hydroxy counterpart. A study of triazole-functionalized benzothiophenes revealed that trimethoxyphenyl substituents induce dihedral angles of 38.48° and 60.43° relative to the benzothiophene plane, depending on methylation states [6]. These findings highlight how substituent position modulates ring coplanarity and intermolecular interactions.
The chlorine atom at position 4 and hydroxyl group at position 7 in 4-chlorobenzo[b]thiophen-7-ol create a unique electronic landscape. In 4-chloro-thiophenol, the chlorine substituent occupies a para position relative to the thiol group, resulting in a planar arrangement with C–Cl and C–S bond lengths of 1.735(2) Å and 1.770(2) Å, respectively [5]. This geometry facilitates weak intermolecular C–H⋯π interactions, which stabilize the crystal lattice. Similarly, hydroxyl groups in benzothiophene derivatives participate in hydrogen-bonding networks; for instance, N–H⋯O interactions in triazole-bearing analogs propagate chains with R₂¹(5) ring motifs [6]. The juxtaposition of electron-withdrawing chlorine and electron-donating hydroxyl groups in 4-chlorobenzo[b]thiophen-7-ol likely induces intramolecular charge transfer, altering dipole moments and solubility properties.
The most efficient route to introduce a chlorine atom at carbon-4 of the 7-hydroxybenzo$$b$$thiophene skeleton begins with an electrophilic aromatic substitution. Classical chlorine gas in glacial acetic acid affords a mixture of mono- and dichlorides, but kinetic studies on thiophene analogues reveal an unfavourable activation enthalpy that limits conversion under mild conditions [1]. Two modern solutions overcome these constraints.
Lewis-acid-promoted intramolecular cyclisation. Titanium tetrachloride converts (2,2-dichlorocyclopropyl)(thiophen-2-yl)methanols into 4-chlorobenzo$$b$$thiophenes in a single step. The reaction proceeds through ring opening, cationic cyclisation, and chloride migration, delivering 75% isolated yield of the 4-chloro compound under ambient temperature without competitive C-3 attack [2].
N-chloro reagents under polar media. N-Chlorosuccinimide in acetonitrile selectively substitutes at the activated C-4 position of 7-hydroxybenzo$$b$$thiophene when the hydroxyl group is hydrogen-bonded to the solvent; the hydrogen bond reduces electron density at C-5 and C-6, directing the chlorine electrophile to C-4. Density Functional Theory calculations locate the σ-complex at 22.8 kcal mol⁻¹, markedly lower than the 29–31 kcal mol⁻¹ required for chlorination of the unsubstituted heteroarene [3].
Table 1 Comparative electrophilic chlorination protocols at carbon-4
| Entry | Chlorine source | Promoter / catalyst | Solvent / temperature | Time (min) | Yield (%) | Selectivity (C-4 : others) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Chlorine gas | None | Glacial acetic acid / 25 °C | 180 | 38 | 1 : 0.6 | 41 |
| 2 | N-Chlorosuccinimide | None | Acetonitrile / 60 °C | 45 | 57 | 8 : 1 | 24 |
| 3 | Titanium tetrachloride (in-situ chloride donor) | Titanium tetrachloride | Dichloromethane / 25 °C | 30 | 75 | >20 : 1 | 29 |
When multiple halogen atoms are introduced, thermodynamic and electronic factors dictate the final substitution pattern. Computed enthalpies for mono- to tetra-chlorinated thiophenes (Density Functional Theory, CBS-QB3) establish the following stability order: 2-chloro > 2,5-dichloro > 2,3,5-trichloro > 2,3,4,5-tetrachloro thiophene [4]. Extrapolation to the fused benzo$$b$$thiophene reveals that C-2 and C-5 chlorides destabilise the π-system less than a C-4 chloride unless an electron-donating group such as the 7-hydroxyl shifts charge distribution toward the benzene ring.
Regiocontrol therefore relies on:
Electronic bias: the strongly activating 7-hydroxyl group increases electron density at C-4 and C-5, but steric shielding by the hydroxyl hydrogen suppresses ortho attack, funnelling the electrophile to C-4.
Kinetic masking: stepwise addition of sodium hypochlorite pentahydrate produces the C-3 chloride first; subsequent hypochlorous acidium ion rearrangement transfers the chlorine bridge to C-4 in a lower-energy pathway than a second direct substitution [5] [3].
Halogen-dance equilibration: lithium diisopropylamide deprotonation of 2,5-dichlorothiophene at –78 °C followed by iodine quench furnishes the 2,4-dichloro isomer, illustrating that base-induced dance migration can be harnessed to redistribute chlorides after initial introduction [6].
Table 2 Calculated relative Gibbs free energies (ΔG, kcal mol⁻¹) for monochlorination sites in benzo$$b$$thiophene
| Chlorination site | ΔG (theory) | Predicted prevalence (%) | Reference |
|---|---|---|---|
| C-2 | 0.0 | 43 | 2 |
| C-3 | +1.1 | 29 | 2 |
| C-4 | –0.4 (with 7-OH) | 54 | 5 |
| C-5 | +0.9 | 18 | 2 |
| C-6 | +1.6 | 10 | 5 |
The negative ΔG for carbon-4 in the presence of the 7-hydroxyl rationalises the experimentally observed preference for the desired 4-chlorobenzo$$b$$thiophen-7-ol under electrophilic conditions.
Chloride at carbon-4 serves as a versatile leaving group for carbon–carbon and carbon–heteroatom bond formation, permitting late-stage diversification of the target scaffold.
Suzuki–Miyaura reaction. Palladium acetate with sodium phosphate and the SPhos ligand converts 4-chlorobenzo$$b$$thiophen-7-ol into the corresponding 4-aryl derivatives in 63–91% yield across electron-rich and electron-poor boronic acids while preserving the phenolic hydroxyl group [2].
Buchwald hydroxylation. Palladium dibenzylideneacetone in combination with tert-butyl-XPhos and potassium hydroxide replaces the carbon-chlorine bond by a hydroxyl, giving 4,7-dihydroxybenzo$$b$$thiophene in 85% yield [2].
Borylation. Bis(pinacolato)diboron under palladium catalysis installs a boronate ester at carbon-4 in 58% yield, generating a handle for further C-C coupling [2].
Pharmaceutical alkylation. A triphenylphosphine palladium complex couples 4-chlorobenzo$$b$$thiophene with a piperazinyl quinolinone fragment during Brexpiprazole preparation, demonstrating scalability to multigram processes without loss of selectivity [7].
Table 3 Representative cross-couplings of 4-chlorobenzo$$b$$thiophen-7-ol
| Electrophile partner | Nucleophile | Catalyst system | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | 4-Chloro substrate | Palladium acetate / SPhos / potassium phosphate | 88 | 29 |
| Water (hydroxylation) | 4-Chloro substrate | Palladium dibenzylideneacetone / tert-butyl-XPhos / potassium hydroxide | 85 | 29 |
| Bis(pinacolato)diboron | 4-Chloro substrate | Palladium dibenzylideneacetone / XPhos / sodium acetate | 58 | 29 |
| Piperazinyl quinolinone fragment | 4-Chloro substrate | Palladium triphenylphosphine complex / base | 72 | 4 |